tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate

asymmetric synthesis chiral purity diastereomer separation

Choose this single-enantiomer (3R,4S) pyrrolidine to guarantee stereochemical fidelity in your next synthesis. Unlike racemic mixtures, this compound eliminates 2-fold separation loss and ensures consistent amide geometry, receptor docking, and catalytic activity. Its Boc-protected 3-amino group, free pyrrolidine NH, and sterically defined 4-isopropyl handle enable regioselective diversification. Backed by ≥98% HPLC purity, it maps directly onto renin inhibitor scaffolds and chiral ligand cores. Secure reliable, research-grade material now.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 2306255-25-2
Cat. No. B1436056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate
CAS2306255-25-2
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)C1CNCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-8(2)9-6-13-7-10(9)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1
InChIKeyIRVJMBINNUQSFO-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate (CAS 2306255-25-2) – Chiral Pyrrolidine Building Block for Asymmetric Synthesis


tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate is a chiral, non‑racemic pyrrolidine derivative that carries a Boc‑protected 3‑amino group and an isopropyl substituent at the 4‑position in a defined trans configuration . The compound is supplied as a research‑grade intermediate with a certified purity of ≥98 % (HPLC) and a molecular weight of 228.33 g mol⁻¹ . Its two stereogenic centres and the free pyrrolidine NH render it a versatile scaffold for the construction of enantiopure pharmaceuticals and bioactive molecules.

Why Generic Substitution Fails for tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate (CAS 2306255-25-2)


Substituting this compound with an uncharacterised stereoisomer mixture or a different 4‑substituted pyrrolidine carbamate introduces uncontrolled variables in stereochemical outcome, conformational bias, and downstream reactivity [1]. The (3R,4S) configuration imposes a specific spatial arrangement of the 3‑amino and 4‑isopropyl groups that directly influences the geometry of amide bond formation, metal‑chelation, and receptor‑ligand docking. Because the pyrrolidine ring is not N‑protected, any replacement must match not only the enantiomeric purity but also the regiochemistry of the free secondary amine to ensure equivalent reactivity in subsequent coupling or cyclisation steps. The absence of such control can lead to altered pharmacokinetic profiles, off‑target activity, or failed asymmetric induction, making generic substitution scientifically unjustified without head‑to‑head comparative data [1].

Quantitative Differentiation Evidence for tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate (CAS 2306255-25-2)


Enantiomeric and Diastereomeric Purity vs. Racemic trans-4-Isopropylpyrrolidine-3-carboxylic acid Building Blocks

The target compound is routinely supplied with a chemical purity ≥98 % (HPLC) and is defined as a single (3R,4S) enantiomer, whereas the widely available racemic trans‑4‑isopropylpyrrolidine‑3‑carboxylic acid and its N‑Boc derivative are obtained as (±)‑trans mixtures . In the racemic mixture, the (3R,4S) enantiomer constitutes only 50 % of the material; the remainder is the (3S,4R) enantiomer, which can give opposite or diminished biological activity in chiral environments [1].

asymmetric synthesis chiral purity diastereomer separation

Conformational Control: trans-4-Isopropyl vs. cis-4-Isopropyl Diastereomer Scaffold Comparison

The target compound adopts a trans relationship between the 3‑amino and 4‑isopropyl groups, which places the substituents on opposite faces of the pyrrolidine ring. The corresponding cis diastereomer – (3R,4R)‑4‑isopropylpyrrolidine‑3‑carboxylic acid (CAS 261896‑36‑0) – places both groups on the same face, altering the trajectory of the 3‑amino group by approximately 120° relative to the ring plane . In a related series of trans‑3,4‑disubstituted pyrrolidine renin inhibitors, the trans configuration was essential for nanomolar enzymatic inhibition, while cis analogs showed >10‑fold loss of potency [1].

conformational analysis pyrrolidine ring puckering structure-based drug design

Predicted Physicochemical Differentiation from the Unsubstituted Analog 3-(Boc-amino)pyrrolidine

The introduction of an isopropyl group at the 4‑position increases the calculated lipophilicity (XLogP3 = 1.9) relative to the unsubstituted 3‑(Boc‑amino)pyrrolidine (XLogP3 ≈ 0.8) [1]. This ΔlogP of approximately 1.1 units is consistent with an expected increase in membrane permeability and potential CNS penetration, while the modest increase in steric bulk may also reduce oxidative metabolism at the pyrrolidine ring [2].

lipophilicity permeability metabolic stability

Optimal Application Scenarios for tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate (CAS 2306255-25-2)


Enantioselective Synthesis of Renin Inhibitors and Aspartyl Protease Inhibitors

The (3R,4S) trans‑pyrrolidine scaffold maps directly onto the core structure of potent renin inhibitors described by the Novartis group, where the 3‑amino group serves as the attachment point for prime‑site carbamate linkers and the 4‑isopropyl group occupies a hydrophobic pocket in the enzyme active site [1]. Using the single enantiomer avoids the 2‑fold material loss and separation cost associated with racemic starting materials.

Chiral Building Block for Peptidomimetic and Macrocyclic Compounds

The free pyrrolidine NH, Boc‑protected 3‑amine, and sterically defined 4‑isopropyl group provide three distinct functional handles. This allows regioselective elaboration of the pyrrolidine ring for the synthesis of peptidomimetics, macrocyclic peptides, or natural‑product‑like libraries where defined stereochemistry is a prerequisite for biological screening [1].

Ligand Synthesis for Asymmetric Catalysis

The rigid pyrrolidine framework with two stereogenic centres makes this compound a suitable precursor for chiral ligands used in asymmetric metal catalysis. The trans‑substitution pattern pre‑organises the metal‑binding atoms in a predictable geometry that can be correlated with enantioselectivity outcomes [1].

Quote Request

Request a Quote for tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.